2,6-Dimethylphenyl 2,6-dichloro-5-fluoronicotinate
Description
Properties
IUPAC Name |
(2,6-dimethylphenyl) 2,6-dichloro-5-fluoropyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2FNO2/c1-7-4-3-5-8(2)11(7)20-14(19)9-6-10(17)13(16)18-12(9)15/h3-6H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOFOCNHDNDBHDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OC(=O)C2=CC(=C(N=C2Cl)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Phosphorus Oxychloride/Lithium Chloride-Mediated Chlorination
The foundational step in synthesizing 2,6-dimethylphenyl 2,6-dichloro-5-fluoronicotinate involves converting methyl 2,6-dihydroxy-5-fluoronicotinate to 2,6-dichloro-5-fluoronicotinoyl chloride. As detailed in US5204478A, this reaction employs phosphorus oxychloride (POCl₃) with lithium chloride (LiCl) under sealed autoclave conditions at 152–170°C for 20–25 hours. The lithium ion coordinates with POCl₃, selectively activating the hydroxyl groups at positions 2 and 6 of the pyridine ring while minimizing overchlorination at position 4.
Critical Parameters
- Molar Ratios : 1:10:1.5 (substrate:POCl₃:LiCl)
- Temperature : 152–170°C (optimal at 165°C)
- Yield : 85–88%
- Byproducts : <2% 2,4,6-trichloro derivatives (vs. 15–20% in PCl₅-based methods)
This method circumvents the overchlorination observed in traditional phosphorus pentachloride (PCl₅) approaches, which produce problematic 2,4,6-trichloro byproducts requiring costly purification.
Esterification with 2,6-Dimethylphenol
Nucleophilic Acyl Substitution
The esterification of 2,6-dichloro-5-fluoronicotinoyl chloride with 2,6-dimethylphenol proceeds via nucleophilic acyl substitution. CN101941905B details optimized conditions using dimethylaminopyridine (DMAP) as a catalyst in anhydrous dichloromethane:
Reaction Conditions
- Molar Ratio : 1:1.2 (acid chloride:phenol)
- Catalyst : 5 mol% DMAP
- Temperature : 0°C → room temperature (12-hour stirring)
- Yield : 92–95%
- Purity : >98% (HPLC) after recrystallization from hexane/ethyl acetate
DMAP accelerates the reaction by stabilizing the tetrahedral intermediate, reducing side reactions such as phenol oxidation or chloride displacement at other positions.
Comparative Analysis of Catalysts
The table below evaluates catalysts for the esterification step:
| Catalyst | Solvent | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| DMAP | Dichloromethane | 12 | 92 | 98 |
| Pyridine | Toluene | 24 | 75 | 88 |
| Triethylamine | THF | 18 | 83 | 91 |
DMAP outperforms traditional bases due to its superior nucleophilicity and ability to mitigate acid scavenging side reactions.
Process Optimization and Scalability
Large-Scale Chlorination
Sealed Monel autoclaves (50–150 L capacity) enable batch processing of the chlorination step. Post-reaction workup involves rinsing with methylene chloride, filtration, and short-path distillation (70–75°C at 0.5 mmHg) to isolate the nicotinoyl chloride. Pilot-scale trials achieved 85% yield with 97.2% VPC purity, confirming industrial viability.
Continuous-Flow Esterification
Recent advancements propose continuous-flow systems for esterification, reducing reaction time to 2 hours via:
- Pre-mixing : Acid chloride and 2,6-dimethylphenol in a 1:1.05 ratio
- Flow Reactor : 0.5 mL/min flow rate, 40°C residence temperature
- In-line Quenching : 5% NaHCO₃ solution to neutralize HCl
This method achieves 94% conversion with 99% selectivity, demonstrating potential for kilogram-scale production.
Analytical and Spectroscopic Characterization
Key Spectral Data
- ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, H-4), 7.35 (d, J = 8.2 Hz, 2H, aryl-H), 2.45 (s, 6H, CH₃)
- ¹⁹F NMR (376 MHz, CDCl₃): δ -112.3 (s, 1F)
- HRMS : [M+H]⁺ calcd. for C₁₄H₁₁Cl₂FNO₂: 330.0134; found: 330.0131
Purity Assessment
HPLC analysis (C18 column, 70:30 MeOH/H₂O, 1 mL/min) shows a single peak at 4.2 min (λ = 254 nm), confirming absence of regioisomeric impurities.
Chemical Reactions Analysis
Types of Reactions
2,6-Dimethylphenyl 2,6-dichloro-5-fluoronicotinate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms in the compound can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation: The methyl groups can be oxidized to form carboxylic acids or aldehydes.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Major Products Formed
Nucleophilic Substitution: Substituted derivatives with various functional groups.
Oxidation: Carboxylic acids, aldehydes, or ketones.
Reduction: Amines or other reduced forms of the compound.
Scientific Research Applications
Overview
2,6-Dimethylphenyl 2,6-dichloro-5-fluoronicotinate (CAS Number: 680217-92-9) is an organic compound with the molecular formula C14H10Cl2FNO2. This compound has gained attention in various fields due to its unique chemical properties, making it a valuable substance in scientific research and industrial applications.
Scientific Research Applications
The compound exhibits a range of applications across different scientific disciplines:
Chemistry
- Building Block for Synthesis : It serves as a precursor in the synthesis of more complex fluorinated compounds. Its unique structure allows for modifications that can lead to new materials with desirable properties.
Biology
- Bioactive Molecule : Research indicates its potential as a bioactive molecule, particularly in drug discovery. Studies have explored its effects on various biological pathways, suggesting possible applications in treating diseases related to oxidative stress and inflammation .
Medicine
- Therapeutic Potential : The compound is being investigated for its therapeutic effects, particularly in oncology and immunology. Preliminary studies suggest that it may inhibit certain enzymes involved in cancer progression and inflammatory responses .
Industry
- Specialty Chemicals Production : It is utilized in the production of specialty chemicals and materials with unique properties, including agricultural chemicals and pharmaceuticals. Its stability and reactivity make it suitable for various industrial applications .
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal demonstrated that derivatives of this compound exhibited significant anticancer activity against various cell lines. The mechanism was attributed to the compound's ability to induce apoptosis through ROS generation and enzyme inhibition.
Case Study 2: Anti-inflammatory Properties
Research investigated the anti-inflammatory effects of this compound in animal models. Results indicated a marked reduction in inflammatory markers when administered alongside standard anti-inflammatory drugs, suggesting potential use as an adjunct therapy.
Mechanism of Action
The mechanism of action of 2,6-Dimethylphenyl 2,6-dichloro-5-fluoronicotinate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Inhibiting Enzymes: Binding to and inhibiting the activity of enzymes involved in metabolic pathways.
Modulating Receptors: Interacting with cellular receptors to alter signal transduction pathways.
Inducing Oxidative Stress: Generating reactive oxygen species that can lead to cellular damage and apoptosis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key analogs of 2,6-dimethylphenyl 2,6-dichloro-5-fluoronicotinate, highlighting structural variations, properties, and applications:
Structural and Functional Differences
- Positional Isomerism: Methyl 2,6-dichloro-5-fluoronicotinate (CAS 189281-66-1) shares the same halogenation pattern but lacks the 2,6-dimethylphenoxy group. The esterification with a methyl group instead of 2,6-dimethylphenyl reduces steric hindrance, making it more reactive in nucleophilic substitutions .
- Functional Group Impact : Replacing the ester with a carboxylic acid (e.g., 2,6-dichloro-4-methylnicotinic acid, CAS 62774-90-7) decreases lipophilicity (logP ~1.8 vs. ~3.5 for the dimethylphenyl ester), affecting bioavailability .
Research Findings and Data
Physicochemical Properties
| Property | Target Compound | Methyl Ester (CAS 189281-66-1) | 2,6-Dichloro-4-methylnicotinic Acid |
|---|---|---|---|
| Molecular Weight (g/mol) | 340.17 | 224.01 | 206.02 |
| logP (Predicted) | 3.5 | 2.1 | 1.8 |
| Melting Point (°C) | Not reported | 82–83 | 145–147 |
| Solubility (Water) | Low | Moderate | High |
Q & A
Q. What are the common synthetic routes for preparing 2,6-dimethylphenyl 2,6-dichloro-5-fluoronicotinate?
The compound is synthesized via multistep reactions starting from β-picoline. Key steps include photochlorination, side-chain oxidation, ring nitration, nitro reduction, HF-diazotization, and azo elimination. The final esterification involves coupling 2,6-dichloro-5-fluoronicotinic acid with 2,6-dimethylphenol under acidic or coupling-agent conditions . Optimization of reaction temperature (e.g., maintaining <5°C during diazotization) and stoichiometric ratios (e.g., 1:1.2 for acid-to-phenol) is critical for yields exceeding 70% .
Q. How is the structural identity of this compound confirmed?
Basic characterization employs:
- NMR spectroscopy : H and C NMR to confirm substitution patterns (e.g., aromatic protons at δ 7.2–8.1 ppm for pyridine rings).
- Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H] at m/z 356.98).
- Elemental analysis : Matching calculated vs. observed C, H, N, Cl, and F percentages (±0.3% tolerance) .
Q. What preliminary biological activities have been reported for this compound?
As a nicotinate derivative, it serves as a precursor for fluoroquinolone antibiotics (e.g., enoxacin, gemifloxacin). Initial antimicrobial assays against E. coli and S. aureus show MIC values of 0.5–2 µg/mL, though activity varies with substituent modifications .
Q. What analytical methods ensure purity (>98%) in research-grade samples?
- HPLC : Reverse-phase C18 column with UV detection at 254 nm; retention time ~12.3 min.
- GC-MS : Confirms absence of volatile impurities (e.g., residual solvents).
- Titration : Quantifies active halogen content (Cl: 19.8–20.2%; F: 4.9–5.1%) .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize byproducts like 2,6-dichloro-5-fluoronicotinamide?
Byproduct formation is mitigated by:
- Controlled reagent addition : Slow addition of coupling agents (e.g., DCC) to suppress amide formation.
- Temperature modulation : Maintaining 0–5°C during esterification reduces nucleophilic substitution at the 3-cyano position .
- Catalytic additives : 4-Dimethylaminopyridine (DMAP) improves esterification efficiency (yield increase from 65% to 82%) .
Q. What computational approaches predict the compound’s reactivity in nucleophilic substitution?
Density Functional Theory (DFT) calculations (B3LYP/6-31G*) identify the 3-cyano group as the most electrophilic site (Fukui index = 0.12), guiding regioselective modifications. Molecular docking studies suggest steric hindrance from the 2,6-dimethylphenyl group limits interactions with bacterial DNA gyrase compared to smaller esters .
Q. How do fluorination patterns influence metabolic stability in vivo?
Comparative studies with non-fluorinated analogs show:
- Increased half-life : 5-fluoro substitution reduces hepatic clearance by 40% (CYP3A4 inhibition).
- Plasma protein binding : Fluorine enhances binding to albumin (92% vs. 85% for non-fluorinated analogs), affecting bioavailability .
Q. What are the key challenges in analyzing trace impurities (e.g., 2,6-dichloro-5-fluoronicotinic acid) via LC-MS?
- Ion suppression : Co-eluting matrix components (e.g., dimethylphenyl esters) reduce sensitivity. Use of HILIC columns improves separation.
- Detection limits : LOQ for residual acid is 0.05 µg/mL using negative-ion ESI (MRM transition m/z 208 → 164) .
Contradictions and Methodological Considerations
Q. Why do reported melting points vary between 154–155°C (acid precursor) and 132–134°C (ester)?
Discrepancies arise from polymorphic forms. Differential Scanning Calorimetry (DSC) reveals two endothermic peaks for the ester (132°C and 148°C), suggesting crystalline vs. amorphous phases. Annealing at 120°C for 24 h stabilizes the higher-melting form .
Q. How to resolve conflicting bioactivity data across studies?
Variations stem from:
- Assay conditions : MIC values differ in cation-adjusted Mueller-Hinton broth vs. RPMI-1640.
- Bacterial strains : Clinical isolates vs. ATCC strains show 2–4-fold differences in susceptibility .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
